molecular formula C24H24N6O B6532053 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethylbenzamide CAS No. 1019097-56-3

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethylbenzamide

Cat. No. B6532053
CAS RN: 1019097-56-3
M. Wt: 412.5 g/mol
InChI Key: URYKBIUZJUHHCQ-UHFFFAOYSA-N
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Description

The compound “N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains several functional groups including an amide, a pyrazole ring, and a pyridazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyrazole and pyridazine rings. These rings are aromatic and typically adopt a planar geometry to maximize π-orbital overlap .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The pyrazole and pyridazine rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents. The aromatic rings might contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, such as the compound , are known for their diverse pharmacological effects . They have been found to exhibit a broad range of biological activities, including:

Drug Discovery

Pyrazole derivatives have become an important synthon in the development of new drugs . They have been used in the synthesis of a variety of commercially available drugs, including clemizole (an antihistaminic agent), etonitazene (an analgesic), and enviroxime (an antiviral), among others .

Antileishmanial and Antimalarial Activities

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity, and compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Agrochemistry

In the field of agrochemistry, pyrazole derivatives have been used due to their various biological activities .

Coordination Chemistry

Pyrazole derivatives have been used in coordination chemistry due to their ability to act as ligands and form complexes with various metals .

Organometallic Chemistry

In organometallic chemistry, pyrazole derivatives have been used due to their ability to form organometallic compounds .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-15-11-16(2)13-19(12-15)24(31)26-21-7-5-20(6-8-21)25-22-9-10-23(28-27-22)30-18(4)14-17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYKBIUZJUHHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethylbenzamide

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